![molecular formula C8H5Cl2N3 B13700233 3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B13700233.png)
3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine is a heterocyclic compound that contains nitrogen atoms in its ring structureThe presence of chlorine and methyl groups in its structure can influence its reactivity and properties, making it a valuable compound for research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3,5-dichloro-2-aminopyridine with 2,3-dichloroacrylonitrile, followed by cyclization to form the pyridazine ring . The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions
3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while oxidation and reduction can lead to different oxidation states of the compound .
科学研究应用
3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as tyrosine kinases or dihydrofolate reductase, leading to the disruption of cellular processes essential for cancer cell survival . The compound’s structure allows it to bind to these targets effectively, interfering with their normal function and triggering cell death pathways.
相似化合物的比较
Similar Compounds
Pyridazine: A simpler analog with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: Contains an oxygen atom in addition to the nitrogen atoms, offering different reactivity and applications.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features but different biological activities.
Uniqueness
3,5-Dichloro-8-methylpyrido[2,3-d]pyridazine is unique due to the presence of both chlorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its stability under various conditions .
属性
分子式 |
C8H5Cl2N3 |
|---|---|
分子量 |
214.05 g/mol |
IUPAC 名称 |
3,5-dichloro-8-methylpyrido[2,3-d]pyridazine |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-7-6(8(10)13-12-4)2-5(9)3-11-7/h2-3H,1H3 |
InChI 键 |
SVYPGVSZJQTORA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=C(N=N1)Cl)C=C(C=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


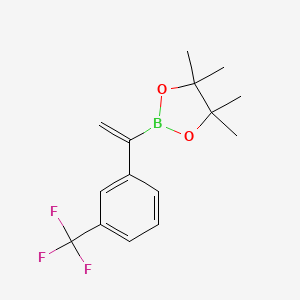
![5-(Tert-butoxy)benzo[d][1,3]dioxole](/img/structure/B13700154.png)

![2,3,4-Tri-O-acetyl-1-O-[4-(Hydroxymethyl)-2-nitrophenyl]-beta-D-glucuronide Methyl Ester](/img/structure/B13700164.png)


![4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13700188.png)
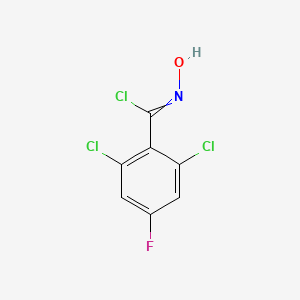
![Methyl 2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B13700203.png)
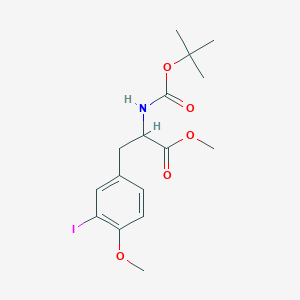
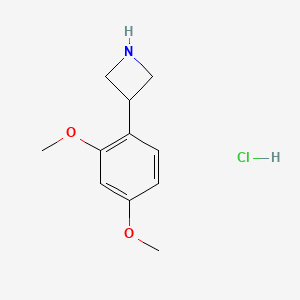

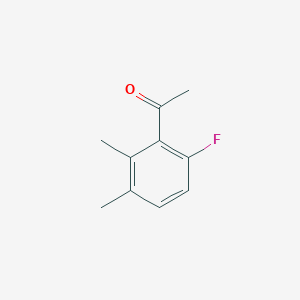
![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13700234.png)
